7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
One study mentions that 7-methoxyindole inhibits tobacco cell growth, which can be partially reversed by indole and tryptophan .
Biochemical Analysis
Biochemical Properties
7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione, like other indole derivatives, interacts with various enzymes, proteins, and other biomoleculesIndole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
For instance, 7-methoxyindole has been reported to inhibit tobacco cell growth .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole and its derivatives are known to be derived from the metabolism of tryptophan by gut microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. For this specific compound, the reaction might involve the use of 4-methyl-2,3-dihydro-1H-indole-2,3-dione as a starting material, which is then methoxylated using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs large-scale Fischer indole synthesis. This method is favored due to its efficiency and the relatively mild conditions required. The process involves the use of industrial reactors where the reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields hydroxy derivatives.
Substitution: Results in various substituted indole derivatives.
Scientific Research Applications
7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-methyl-2,3-dihydro-1H-indole-2,3-dione: Lacks the methoxy group, leading to different chemical and biological properties.
7-hydroxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.
4-methyl-2,3-dihydro-1H-indole-2,3-dione: Another derivative with different substituents on the indole ring
Uniqueness
The presence of the methoxy group in 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione imparts unique chemical properties, such as increased electron density on the indole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-methoxy-4-methyl-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-3-4-6(14-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZDNNJCFOKWBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)NC(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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